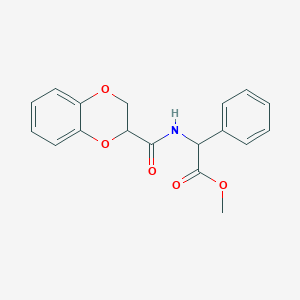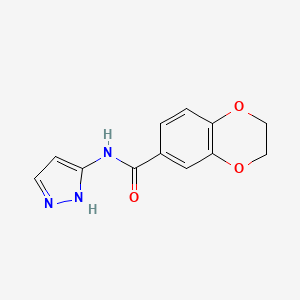
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate, also known as MDB or MDBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate can reduce inflammation and pain. The endocannabinoid system is a signaling pathway that is involved in various physiological processes, including pain sensation. Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate is believed to modulate this system, leading to its analgesic effects.
Biochemical and Physiological Effects:
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to decrease the expression of COX-2 and increase the expression of the endocannabinoid receptor CB1. In animal models, Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been shown to reduce pain and inflammation, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a pharmacological tool for studying pain and inflammation. However, there are also some limitations to using Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate in lab experiments. For example, its mechanism of action is not fully understood, and its potential off-target effects are not well-characterized.
Orientations Futures
There are several future directions for research on Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate. One potential direction is to further investigate its mechanism of action, particularly with regard to its effects on the endocannabinoid system. Another potential direction is to explore its potential as a treatment for various diseases, such as arthritis and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and efficacy of Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate in humans.
Méthodes De Synthèse
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5,6-dihydro-1,4-benzodioxine. The final step involves the esterification of the resulting amide with methyl alcohol and HCl.
Applications De Recherche Scientifique
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate has also been studied for its potential as a painkiller, with promising results in animal models.
Propriétés
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-18(21)16(12-7-3-2-4-8-12)19-17(20)15-11-23-13-9-5-6-10-14(13)24-15/h2-10,15-16H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKFKIAGGSHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)


![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)